Cyclotrimerization of Nitriles: This method involves the reaction of three molecules of a nitrile in the presence of a catalyst to form a 1,3,5-triazine ring [].
Reaction of Cyanuric Chloride with Nucleophiles: Cyanuric chloride, a readily available starting material, can be reacted with various nucleophiles, such as amines, alcohols, and thiols, to introduce different substituents on the triazine ring [, ].
Reaction of Biguanides with Carboxylic Acids: This method involves the condensation of a biguanide with a carboxylic acid to form a 1,3,5-triazine ring [].
Mechanism of Action
Receptor binding: The compound's structural similarity to known pharmaceuticals suggests it might interact with specific receptors in biological systems. For example, triazine derivatives have been reported to act as histamine H4 receptor antagonists [, , ], serotonin 5-HT6 receptor antagonists [, , ], and heat shock protein 90 (HSP90) inhibitors []. Further research is needed to identify potential target receptors for 4-Cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine.
Enzyme inhibition: The compound might inhibit specific enzymes involved in critical biological processes. Triazine derivatives have been shown to inhibit phosphodiesterase 3 [] and phosphoinositide 3-kinase (PI3K) []. Investigating the inhibitory potential of 4-Cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine against a panel of relevant enzymes could reveal potential therapeutic targets.
DNA interaction: Triazine derivatives have been reported to interact with DNA, potentially affecting DNA replication and transcription processes []. Investigating the interaction of 4-Cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine with DNA could provide insights into its potential antiproliferative or mutagenic effects.
Applications
Medicinal Chemistry: Triazine derivatives exhibit diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of both piperazinyl and cyclopropyl moieties in 4-Cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine is intriguing due to their prevalence in biologically active compounds. Further investigations are needed to evaluate its potential therapeutic applications [, , , , , , ].
Materials Science: Triazine derivatives are utilized in the development of polymers, resins, and dyes due to their versatile reactivity and stability. The incorporation of 4-Cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine as a building block could lead to new materials with improved properties or functionalities [].
Agricultural Chemistry: Triazine derivatives have been extensively used as herbicides and fungicides [, ]. The potential for 4-Cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine to exhibit similar activities warrants further investigation for agricultural applications.
Compound Description: This compound is a complex derivative of 1,3,5-triazine incorporating a quinoline carboxylic acid moiety. It was synthesized using conventional methods and characterized by H¹ NMR and IR spectroscopy. The compound was also evaluated for its antifungal and antibacterial activities. []
Relevance: This compound shares the core 1,3,5-triazine ring structure with a piperazine substituent, a key feature of the target compound 4-cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine. The variation lies in the additional substituents on the triazine ring and the complex quinoline moiety linked to the piperazine. [] (https://www.semanticscholar.org/paper/b44d8e87d6704dafd11a1e5276af2b44143cb44f)
Compound Description: FPMINT is a 1,3,5-triazine derivative known to inhibit human equilibrative nucleoside transporters (ENTs), particularly ENT2. []
Relevance: FPMINT shares the fundamental 1,3,5-triazine scaffold with a piperazine substituent, similar to 4-cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine. The structural differences are in the presence of a fluorophenyl group on the piperazine and a naphthalenyl group directly attached to the triazine ring in FPMINT. [] (https://www.semanticscholar.org/paper/face0630a002d2006f5823a2a4ce4a221fe8fdb7)
Compound 3c
Compound Description: Compound 3c, a structural analog of FPMINT, exhibits potent inhibitory activity against both ENT1 and ENT2. It is classified as an irreversible and non-competitive inhibitor. []
Relevance: Although the specific structure of Compound 3c is not provided in the text, it is described as an FPMINT analog with modifications to the naphthalene and fluorophenyl moieties. This suggests it retains the core 1,3,5-triazine ring with piperazine substitution, similar to 4-cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine, but with specific alterations aimed at enhancing its inhibitory activity. [] (https://www.semanticscholar.org/paper/face0630a002d2006f5823a2a4ce4a221fe8fdb7)
Compound Description: This compound represents a family of ruthenium nitrosyl complexes with a 1,3,5-triazine-based ligand (dmdptz). The complexes, denoted as {RuNO}6 (n = 3) and {RuNO}7 (n = 2) in Enemark and Feltham notation, demonstrate photorelease of nitric oxide upon exposure to visible light. []
Compound Description: This compound is a novel 1,3,5-triazine derivative that exhibits considerable inhibitory activity against PDE3 enzymes, making it a potential cardiotonic agent. []
Relevance: While both compounds share the 1,3,5-triazine scaffold, compound 9g differs from 4-cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine in several ways. Instead of a piperazine, it has a morpholine substituent, and it also includes a pyrazole group linked to the triazine ring. Additionally, a nitrophenyl group is directly attached to the triazine. These structural variations contribute to its distinct pharmacological properties. [] (https://www.semanticscholar.org/paper/373001f81e917643fa1521727040e42cdec709b1)
Compound Description: The crystal structure of this 1,3,5-triazine derivative has been determined, providing insights into its molecular geometry and packing arrangements. []
Compound Description: This 1,3,5-triazine derivative is characterized by the presence of a piperidine ring in a chair conformation, as confirmed by its crystal structure. []
Relevance: Similar to 4-cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine, this compound contains a 1,3,5-triazine ring substituted with a piperidine group. The key differences lie in the substitution of a chlorine atom and a 2,4,4-trimethylpentan-2-yl group on the triazine ring in the related compound, while the target compound has a cyclopropyl group and an amino group. [] (https://www.semanticscholar.org/paper/861e609e0b472b8bb606cd295532d3a536dcbc4c)
Compound Description: These compounds are products of a dealkylation reaction involving quaternary triazinylammonium chlorides, formed by treating tertiary amines with 2-chloro-4,6-dimethoxy-1,3,5-triazine. []
Relevance: These compounds are related to 4-cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine by sharing the 1,3,5-triazine ring structure. The distinction lies in the dimethoxy substituents at positions 4 and 6 of the triazine and the variable dialkyl(aryl)amino group at position 2 in the related compounds. In contrast, the target compound has a cyclopropyl group at position 4, a piperazin-1-yl group at position 6, and an amino group at position 2 of the triazine ring. [] (https://www.semanticscholar.org/paper/c918c0cd63f599f4a49c5bcf58380f3b24337d3e)
Compound Description: This compound is a 1,3,5-triazine derivative identified as a promising histamine H4 receptor antagonist. It demonstrates in vivo analgesic and anti-inflammatory effects in a carrageenan-induced inflammatory pain model. []
Relevance: Compound 6 shares a very similar structure with 4-cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine. Both compounds have a piperazin-1-yl group at position 6 and an amino group at position 2 of the triazine ring. The only structural difference lies in the substituent at position 4, with compound 6 having a cyclopentylmethyl group and the target compound having a cyclopropyl group. [] (https://www.semanticscholar.org/paper/ffeaf625776dd844afaa634c502cbef52a258967)
Compound Description: The molecular and crystal structure of this 1,3,5-triazine derivative has been determined, revealing a flattened boat conformation of the triazine ring and various intermolecular hydrogen bonding interactions. []
Relevance: Although both this compound and 4-cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine contain a 1,3,5-triazine ring, they differ significantly in their overall structures. This compound has a fused triazolo ring and a pyridin-4-yl substituent on the triazine ring, along with two methyl groups, distinguishing it from the target compound. [] (https://www.semanticscholar.org/paper/e5e088ca67a14694bce7376db5647e95c07f9af8)
Compound Description: This 1,3,5-triazine derivative is an intermediate in the synthesis of hindered light stabilizers. Its crystal structure reveals a chair conformation for the piperidine ring and intermolecular hydrogen bonding interactions. []
Compound Description: This compound is a potent 5-HT6 receptor antagonist, a serotonin receptor subtype involved in cognitive function. []
Relevance: Compound 3 exhibits structural similarity to 4-cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine by sharing the 1,3,5-triazine ring with a 4-methylpiperazin-1-yl substituent at position 6 and an amino group at position 2. The difference lies in the substituent at position 4, where compound 3 has an (1H-indol-3-yl)methyl group and the target compound has a cyclopropyl group. [] (https://www.semanticscholar.org/paper/823490c185ede6fde27ba26d26c60f9622d17782)
Compound Description: This 1,3,5-triazine derivative is a potent 5-HT6 receptor antagonist that displays significant procognitive and anxiolytic-like effects in behavioral tests. []
Relevance: Compound 4 shares the same core structure as 4-cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine, with a 4-methylpiperazin-1-yl group at position 6 and an amino group at position 2 of the triazine ring. The only variation is in the substituent at position 4, where compound 4 has a (2-isopropyl-5-methylphenoxy)methyl group and the target compound has a cyclopropyl group. [] (https://www.semanticscholar.org/paper/823490c185ede6fde27ba26d26c60f9622d17782)
2-imino-2H-chromen-3-yl-1,3,5-triazine compounds
Compound Description: These compounds are hybrid molecules composed of 2,4-diamino-1,3,5-triazines and 2-imino-coumarins. They were synthesized by reacting 2-(4,6-diamine-1,3,5-triazin-2-yl)acetonitriles with 2-hydroxybenzaldehydes. These compounds were evaluated for their in vitro anticancer activity against various human cancer cell lines. []
2H-chromen-3-yl-1,3,5-triazines
Compound Description: These compounds, hybrids of 2,4-diamino-1,3,5-triazines and coumarins, were synthesized by converting specific 2-imino-2H-chromen-3-yl-1,3,5-triazine compounds by heating in aqueous DMF. []
Compound Description: This compound is a key intermediate in the synthesis of substituted 1,3,4-oxadiazole derivatives derived from ciprofloxacin, an antibiotic. []
Relevance: This compound is not directly related to 4-cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine in terms of the core heterocyclic structure. While both contain a cyclopropyl and piperazine moiety, Compound III features a quinolone core with a fused oxadiazole ring, whereas the target compound is based on a 1,3,5-triazine scaffold. [] (https://www.semanticscholar.org/paper/addf8e3c8a858b32c01b7ef6e561c0b22439ad17)
1,3,5-triazine-2(1H)-selone (6a)
Compound Description: This compound is formed by reacting N-phenylbenzimidoyl isoselenocyanate with N-phenylbenzamidine. []
Di-1,3,5-triazin-2-yl diselenide (7b)
Compound Description: This compound is formed through the oxidative dimerization of an intermediate 1,3,5-triazine-2-selenol, which is generated during the reaction of N-phenylbenzimidoyl isoselenocyanate with unsubstituted benzamidine. []
Relevance: 7b is a dimeric compound featuring two 1,3,5-triazine rings linked through a diselenide bridge. While it shares the core triazine structure with 4-cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine, the dimeric nature and the selenium linkage differentiate it from the target compound. [] (https://www.semanticscholar.org/paper/1d1d1620186e5dada5a4b6ae30d75b73db484cbe)
Cyclohexa-1,3,5-triazine-4-selone (9)
Compound Description: This compound is formed by reacting N-phenylbenzimidoyl isoselenocyanate with 2-amino-3,4,5,6-tetrahydropyridine. It can further react with another isoselenocyanate molecule in the presence of a strong base. []
Tricyclic 1,3,5-triazineselone (10)
Compound Description: This compound is formed by the reaction of cyclohexa-1,3,5-triazine-4-selone (9) with a second molecule of N-phenylbenzimidoyl isoselenocyanate in the presence of a strong base. []
Relevance: While compound 10 is based on a 1,3,5-triazine core like 4-cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine, it has a complex tricyclic structure with a selone group and additional substituents derived from the isoselenocyanate, making it distinct from the target compound. [] (https://www.semanticscholar.org/paper/1d1d1620186e5dada5a4b6ae30d75b73db484cbe)
1,3-thiazolo[3,2-a][1,3,5]triazine-4-selones (12)
Compound Description: These compounds are formed by the reaction of 2-amino-4,5-dihydro-1,3-thiazole with various imidoyl isoselenocyanates. []
Compound Description: This 1,3,5-triazine derivative exhibits potent and selective antagonism towards the 5-HT6 receptor (Ki = 13 nM). It has been identified as a promising ligand for further pharmacological studies. []
Relevance: Compound 3 is structurally very similar to 4-cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine. Both compounds feature a 4-methylpiperazin-1-yl group at position 6 and an amino group at position 2 of the triazine ring. The only structural distinction lies in the substituent at position 4, where compound 3 has a 2-tert-butylphenoxy group, while the target compound has a cyclopropyl group. [] (https://www.semanticscholar.org/paper/a3e31cbe9fe68b1fd8f727fa26034b1404caa12e)
Compound Description: X66 is a novel and potent heat shock protein 90 (HSP90) inhibitor that binds to the N-terminal domain of HSP90. It exhibits antitumor effects without inducing a heat shock response, a common drawback of other HSP90 inhibitors. []
Compound Description: Compound 1 is a potent pan-inhibitor of class I phosphoinositide 3-kinases (PI3Ks). It serves as a starting point for the development of selective PI3K inhibitors with potential applications in cancer therapy. []
Compound Description: These compounds are polyglutamic acid polymers modified with various 1,3,5-triazine-based reagents, allowing for the introduction of orthogonal reactive sites for selective conjugation chemistry. []
Compound Description: This is a biodegradable polymer designed for drug delivery applications. It is synthesized by conjugating ciprofloxacin, an antibiotic, to polylactide (PLA) via the secondary amine group of ciprofloxacin's piperazine ring. [][25]
Relevance: While this compound is not a direct structural analog of 4-cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine, it utilizes a related strategy of functionalizing a piperazine ring, a key structural component of the target compound. In this case, the piperazine ring is part of the ciprofloxacin molecule, which is then conjugated to the PLA polymer backbone. [][25] (https://www.semanticscholar.org/paper/8b705e367b62df982dacce94f7573f9746e9a0fb, https://www.semanticscholar.org/paper/f95559326572e6564a02bcc74c6f616af96add06)
27. (4-Benzylideneamino-6-methyl-[1,3,5]-triazin-2-yl)-(5-methyl-2-substituted phenyl/H-pyrazol-3-yl)-aminesCompound Description: These 1,3,5-triazine derivatives, incorporating a pyrazole moiety, were synthesized by cyclocondensation reactions and evaluated for their antitubercular and antimicrobial potential. []
Relevance: This class of compounds shares the 1,3,5-triazine ring with 4-cyclopropyl-6-(piperazin-1-yl)-1,3,5-triazin-2-amine. The structural variations lie in the presence of a benzylideneamino group at position 4, a methyl group at position 6, and a pyrazolyl group linked to the amine at position 2 of the triazine. The target compound, on the other hand, has a cyclopropyl group at position 4, a piperazin-1-yl group at position 6, and a primary amine at position 2. [] (https://www.semanticscholar.org/paper/0ef0882a47313efed8af17f761c0aee4f35d4afe)
28. (4-Benzylideneamino-6-methyl-[1,3,5]-triazin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl/cinnamoyl-pyrazol-3-yl)-aminesCompound Description: These 1,3,5-triazine derivatives, also incorporating a pyrazole moiety, were synthesized by cyclocondensation reactions and screened for their antitubercular and antimicrobial activities. []
29. 2-Amino-4-dimethylamino-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine (Triazine Amine)Compound Description: This compound is a degradation product of the herbicide triflusulfuron-methyl and forms a 1:1 co-crystal with the parent herbicide. []
30. 4-(2-(3-(Pyridin-2-yl)-1H-pyrazol-1-yl)ethoxy)-6-(4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl)-N,N-diphenyl-1,3,5-triazin-2-amine (pypzt-1)Compound Description: This compound is a bifunctional ligand used to synthesize a copper(II) complex (complex 8) that catalyzes the aerobic oxidation of primary alcohols. []
31. 2-[(4-Bromoanilino)]-4-chloro-6-morpholino-1,3,5-triazine (2a)Compound Description: This compound was synthesized and studied for its biological activity. It was prepared by the condensation of 4-bromoaniline with 4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.